6-(4-Fluorophenyl)-2-({1-[2-(pyridin-4-ylsulfanyl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Description
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Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-(2-pyridin-4-ylsulfanylacetyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c24-19-3-1-18(2-4-19)21-5-6-22(29)28(26-21)15-17-9-13-27(14-10-17)23(30)16-31-20-7-11-25-12-8-20/h1-8,11-12,17H,9-10,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMIFEHBSJYTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)CSC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-Fluorophenyl)-2-({1-[2-(pyridin-4-ylsulfanyl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyridazinone core, substituted with a fluorophenyl group and a pyridinylsulfanyl moiety. Its structural complexity suggests potential interactions with various biological targets.
Structural Formula
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
Research indicates that compounds similar to this structure may interact with neurotransmitter receptors, particularly NMDA receptors. For instance, related compounds have shown selectivity for NR2B subunits of NMDA receptors, which are implicated in various neurological conditions .
Pharmacological Effects
- Neuroprotective Activity : Compounds with similar frameworks have demonstrated neuroprotective effects in models of neurodegenerative diseases.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound could exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Antimicrobial Activity : Some analogs have shown effectiveness against bacterial and fungal strains, indicating potential as antimicrobial agents .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this structure:
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of the compound against various cell lines:
- Cytotoxicity Assay : The compound was tested on cancer cell lines (e.g., HT29, Jurkat), showing significant growth inhibition.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy:
- Animal Models : Research using animal models has indicated promising results in terms of safety and efficacy for neurological applications.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis typically involves sequential coupling reactions. A key step is the introduction of the pyridin-4-ylsulfanyl acetyl group to the piperidine moiety via nucleophilic substitution under basic conditions (e.g., NaOH in dichloromethane). Subsequent alkylation of the pyridazinone core with the functionalized piperidine intermediate is performed using a coupling agent like EDC/HOBt. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) yields the final compound. Safety protocols, including inert atmosphere handling and PPE for pyrophoric reagents, must be followed .
Advanced: How can researchers optimize reaction yields during the formation of the pyridin-4-ylsulfanyl acetyl-piperidine intermediate?
Answer:
Yield optimization requires addressing steric hindrance and sulfur reactivity. Key strategies:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the sulfur atom.
- Catalysis: Use catalytic iodine (5 mol%) to activate the acetyl-thiol group .
- Temperature control: Maintain 0–5°C during acetyl-thiol coupling to minimize side reactions.
Post-reaction, employ aqueous workup (NaHCO₃ wash) to remove unreacted thiols. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- NMR:
- ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm for fluorophenyl and pyridyl groups) and dihydropyridazinone CH₂ (δ 3.8–4.2 ppm).
- ¹³C NMR: Confirm carbonyl signals (δ 165–170 ppm for pyridazinone and acetyl groups).
- X-ray crystallography: Resolve piperidine-pyridazinone conformation (bond angles: 110–120° for sp³ carbons) and sulfur-acetyl geometry .
- HRMS: Validate molecular ion ([M+H]⁺) with <2 ppm error .
Advanced: How to resolve discrepancies between computational docking results and experimental bioactivity data?
Answer:
Contradictions often arise from solvation effects or conformational flexibility. Mitigation steps:
MD simulations: Run 100-ns molecular dynamics in explicit solvent (e.g., TIP3P water) to assess ligand-protein stability.
SAR analysis: Synthesize analogs with modified pyridin-4-ylsulfanyl groups to test docking predictions .
Crystallography: Co-crystallize the compound with the target protein (e.g., kinase) to validate binding poses .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
- Kinase inhibition: Screen against a panel of 50 kinases (IC₅₀ determination via ADP-Glo™ assay).
- CYP450 inhibition: Assess metabolic stability using human liver microsomes (HLM) with LC-MS quantification .
- Solubility: Use shake-flask method (PBS pH 7.4) with HPLC-UV detection (λ = 254 nm).
Advanced: What strategies improve aqueous solubility without compromising target affinity?
Answer:
- Structural modifications: Introduce hydrophilic groups (e.g., morpholine) at the piperidine nitrogen .
- Prodrug approach: Synthesize phosphate esters at the pyridazinone oxygen, which hydrolyze in vivo .
- Co-solvent systems: Use cyclodextrin complexes (e.g., HP-β-CD) during in vitro assays to enhance dissolution .
Advanced: How to design a study investigating metabolic stability in hepatic models?
Answer:
Microsomal incubation: Incubate compound (10 µM) with HLM (1 mg/mL) and NADPH (1 mM) at 37°C.
Sampling: Collect aliquots at 0, 5, 15, 30, 60 min.
Analysis: Quantify parent compound depletion via UPLC-QTOF (positive ion mode, m/z range 100–1000).
Metabolite ID: Use MSE data-independent acquisition to fragment ions (collision energy ramp: 20–40 eV) .
Basic: What safety precautions are essential during handling?
Answer:
- PPE: Wear nitrile gloves, goggles, and lab coat.
- Ventilation: Use fume hoods for reactions involving volatile bases (e.g., NaOH).
- Waste disposal: Quench pyrophoric byproducts (e.g., acetyl chloride derivatives) with ethanol before disposal .
Advanced: How to address inconsistent cytotoxicity data across cell lines?
Answer:
Dose-response curves: Test 10 concentrations (0.1–100 µM) in triplicate.
Mechanistic studies: Perform ROS detection (DCFH-DA assay) and caspase-3/7 activation (luminescent assay).
Proteomics: Analyze differential protein expression via SILAC labeling and LC-MS/MS .
Advanced: What computational methods predict off-target interactions?
Answer:
- Pharmacophore screening: Align compound against Pharmit database (5 Å tolerance).
- Deep learning: Use DeepDTA or AlphaFold-DB to model binding to 500+ human proteins.
- Validation: Compare predictions with experimental thermal shift assays (ΔTm ≥ 2°C indicates binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
